4'-Carboethoxy-2-thiomorpholinomethyl benzophenone
Overview
Description
“4’-Carboethoxy-2-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C21H23NO3S . It has a molecular weight of 369.48 g/mol. This compound is used in various scientific research, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is1S/C21H23NO3S/c1-2-25-21(24)19-6-4-3-5-18(19)20(23)17-9-7-16(8-10-17)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Scientific Research Applications
Antitumor Activity
Benzophenone derivatives have been synthesized and evaluated for their antitumor activity. A study by Kumazawa et al. (1997) explored novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, which exhibited potent cytotoxic activity against murine leukemia and human lung carcinoma cells in vitro. Additionally, certain compounds demonstrated significant antitumor activity in vivo against malignant ascites caused by intraperitoneal inoculation of P388 cells in mice (Kumazawa et al., 1997).
Environmental Applications
Benzophenone derivatives, including UV filters like benzophenone-3, have raised concerns due to their endocrine-disrupting effects. Studies on their degradation, such as the oxidation process by potassium permanganate, have been carried out to understand their environmental impact and removal from water sources. This research indicates potential pathways for reducing the environmental presence of such compounds, contributing to safer water treatment practices (Cao et al., 2021).
Photolytic Release Studies
The photolytic release of carboxylic acids using donor-acceptor molecules has been studied, highlighting the efficiency of benzophenone derivatives in mediating photoreactions. Sundararajan and Falvey (2005) demonstrated efficient photorelease of carboxylic acids with a covalently linked mediator (benzophenone) protecting group molecule, showcasing the potential of such compounds in developing photoreactive materials for various applications (Sundararajan & Falvey, 2005).
Material Science and Surface Modification
Benzophenone derivatives have been utilized in material science, particularly for surface modification of biomaterials. Photoreactive polymers bearing zwitterionic phosphorylcholine and benzophenone groups have been synthesized for biomaterial surface modification, demonstrating improved stability and hydrophilicity, which could be beneficial in drug delivery and tissue engineering applications (Lin, Fukazawa, & Ishihara, 2015).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved data, it’s generally recommended to avoid breathing in its mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .
Properties
IUPAC Name |
ethyl 4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNTVUOTRHCYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643811 | |
Record name | Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-64-1 | |
Record name | Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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